![molecular formula C27H24ClNO6 B2907049 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 69821-48-3](/img/structure/B2907049.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate is a fascinating organic compound with a unique structure comprising a pyridinium core and various functional groups. It finds applications in various fields such as chemistry, biology, and industry due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate can be synthesized through a multi-step process involving the formation of a pyridinium salt followed by the introduction of the acetyloxyethyl group. Common starting materials include 2,4,6-triphenylpyridine and ethyl acetate.
Industrial Production Methods: Industrial production often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. Solvent choice and purification steps are critical to ensure the final product's quality.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate can undergo several types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.
Reduction: Undergoing reduction with suitable reducing agents.
Substitution: Participating in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions are commonly used. Reaction conditions vary depending on the desired transformation, often involving solvents like methanol or dichloromethane.
Major Products Formed: The major products depend on the reaction type but can include oxidized derivatives, reduced pyridinium compounds, and substituted derivatives with different functional groups.
Scientific Research Applications
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate has broad applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, a reagent in various transformations, and a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its possible therapeutic applications due to its unique chemical structure.
Industry: Employed in the manufacturing of fine chemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
Mechanism: The compound exerts its effects through interactions with specific molecular targets. These interactions often involve the pyridinium core and its ability to form stable complexes with other molecules.
Molecular Targets and Pathways: The molecular targets can vary but may include enzymes, receptors, and nucleic acids. The pathways involved typically relate to the compound's ability to modulate biological activity through binding or chemical modification of these targets.
Comparison with Similar Compounds
1-Benzyl-2,4,6-triphenylpyridinium perchlorate
1-[2-(Hydroxy)ethyl]-2,4,6-triphenylpyridinium perchlorate
1-Methyl-2,4,6-triphenylpyridinium perchlorate
These compounds share structural similarities but differ in their functional groups and reactivity, leading to distinct applications and effects.
And there you have it—a detailed dive into the world of 1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate!
Properties
IUPAC Name |
2-(2,4,6-triphenylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO2.ClHO4/c1-21(29)30-18-17-28-26(23-13-7-3-8-14-23)19-25(22-11-5-2-6-12-22)20-27(28)24-15-9-4-10-16-24;2-1(3,4)5/h2-16,19-20H,17-18H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHSDNYICHTYGG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
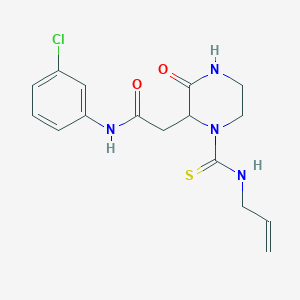
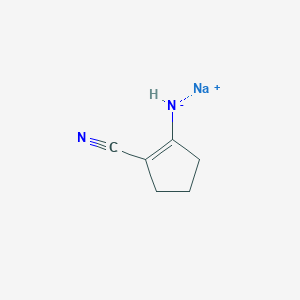
![4-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2906970.png)
![5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide](/img/structure/B2906971.png)

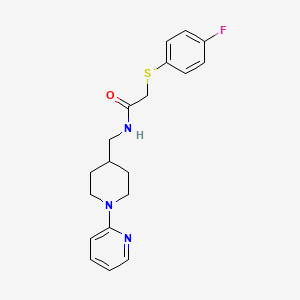
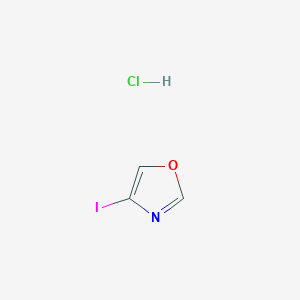
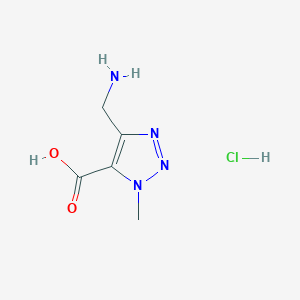
![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-isopropylurea](/img/structure/B2906980.png)
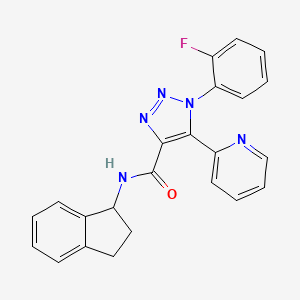
![2-cyclohexyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2906985.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2906986.png)
![5-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1,3-thiazolane-2,4-dione](/img/structure/B2906988.png)
![4-[5-Bromo-2-(difluoromethyl)phenyl]morpholine](/img/structure/B2906989.png)
